molecular formula C8H11ClN2 B1425651 4-Chloro-5-ethyl-2,6-dimethylpyrimidine CAS No. 1178504-57-8

4-Chloro-5-ethyl-2,6-dimethylpyrimidine

Cat. No. B1425651
M. Wt: 170.64 g/mol
InChI Key: MADHSYWCRTYDSK-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-2,6-dimethylpyrimidine is an organic compound with the empirical formula C8H11ClN2 and a molecular weight of 170.64 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine is represented by the SMILES string ClC1=C(CC)C©=NC©=N1 .


Chemical Reactions Analysis

The compound has been involved in the synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . The reaction was performed under microwave conditions, which decreased the reaction time from several hours to a few minutes or seconds compared to the results obtained with conventional heating .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.64 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines

    • Application: This study provides an overview of the chemistry and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs as types of bicyclic [6 + 6] systems .
    • Method: The main sections include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
    • Results: The compounds have been applied on a large scale in the medical and pharmaceutical fields .
  • Regioselective synthesis of new pyrimidine derivatives using organolithium reagents

    • Application: This research paper discusses the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
    • Method: Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
    • Results: Reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
  • Microwave-assisted simple synthesis of 2-anilinopyrimidines

    • Application: This research paper discusses the microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives .
    • Method: The substituents had a significant impact on the course and efficiency of the reaction. The results reported herein demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
    • Results: The 2-anilinopyrimidines described are of potential bioactivity. The biological activity of anilinopyrimidines as fungicides and pesticides is well-known and widely reported .
  • Regioselective synthesis of new pyrimidine derivatives using organolithium reagents

    • Application: This research paper discusses the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
    • Method: Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
    • Results: Reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
  • Microwave-assisted simple synthesis of 2-anilinopyrimidines

    • Application: This research paper discusses the microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives .
    • Method: The substituents had a significant impact on the course and efficiency of the reaction. The results reported herein demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
    • Results: The 2-anilinopyrimidines described are of potential bioactivity. The biological activity of anilinopyrimidines as fungicides and pesticides is well-known and widely reported .
  • Regioselective synthesis of new pyrimidine derivatives using organolithium reagents

    • Application: This research paper discusses the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
    • Method: Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
    • Results: Reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .

Safety And Hazards

While specific safety and hazard information for 4-Chloro-5-ethyl-2,6-dimethylpyrimidine is not available, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

4-chloro-5-ethyl-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-4-7-5(2)10-6(3)11-8(7)9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADHSYWCRTYDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-ethyl-2,6-dimethylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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